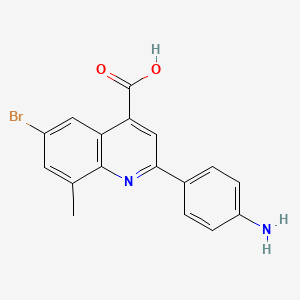

2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid

Vue d'ensemble

Description

The compound is a derivative of 4-Aminophenylacetic acid, which is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another method involves the solid-phase synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides .Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques, but specific data for your compound was not found .Applications De Recherche Scientifique

Chemical Synthesis and Reactions :

- The compound undergoes various chemical reactions, such as N-alkylation and condensation, highlighting its reactivity and potential for creating diverse derivatives. For example, sodium 2-amino-3-cyanoquinoline-4-carboxylate undergoes imide N-alkylation reactions (Campaigne & Hutchinson, 1970).

- Novel synthesis methods have been developed for halogenated phenylquinoline carboxylic acids, indicating their utility in chemical synthesis (Raveglia et al., 1997).

Photochemistry and Photolabile Groups :

- Brominated hydroxyquinoline, a related compound, has been studied as a photolabile protecting group for carboxylic acids. It shows potential in biological messenger caging due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Supramolecular Chemistry :

- The compound plays a role in the formation of noncovalent-bonded supramolecular architectures. It has been studied in conjunction with carboxylic acids, contributing to the understanding of noncovalent interactions in organic chemistry (Gao et al., 2014).

Catalysis and Organic Transformations :

- Quinoline derivatives, including those related to 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid, have been explored in catalytic processes, such as palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds (Shabashov & Daugulis, 2010).

Potential in Drug Development :

- While excluding specific drug usage, it's worth noting that various quinoline derivatives have been synthesized for potential applications in pharmaceutical research, such as exploring their antimicrobial properties (Patel et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been shown to interact withcytochrome P450 1A1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the compound into active metabolites .

Mode of Action

It’s worth noting that similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to exhibit antimicrobial activity by perturbing the cytoplasmic membrane and interacting intracellularly . This suggests that 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid may also interact with cellular membranes and exert its effects intracellularly.

Biochemical Pathways

Given the potential interaction with cytochrome p450 1a1, it’s plausible that the compound could influence metabolic pathways involving this enzyme .

Pharmacokinetics

Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been shown to be metabolized by cytochrome p450 1a1 . This suggests that the compound could have similar pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have antimicrobial effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c1-9-6-11(18)7-13-14(17(21)22)8-15(20-16(9)13)10-2-4-12(19)5-3-10/h2-8H,19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSPALSZMYZCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)

![4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid](/img/structure/B1393499.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393501.png)

![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)

![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)